![molecular formula C17H15BrFNO B11039652 4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11039652.png)
4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound with significant importance in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine atoms on the benzene ring, which are active groups that can be used as active sites in various chemical reactions .
Preparation Methods
The synthesis of 4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves several steps. One common method includes the following steps:
Acetylation Protection: The phenolic hydroxyl group of the starting material is protected using acetic anhydride under the catalysis of sulfuric acid.
Bromination: The protected compound is then brominated using bromine under the catalysis of iron powder.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to obtain the desired product.
Chemical Reactions Analysis
4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as an important intermediate in the synthesis of various pharmaceuticals.
Biological Studies: The compound is used in studies related to its biological activities, such as anti-inflammatory and antiviral properties.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring enhance the electrophilic ability of the compound, making it more reactive in various chemical reactions. This reactivity is crucial for its biological and medicinal applications .
Comparison with Similar Compounds
4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be compared with similar compounds such as:
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Both compounds have bromine and fluorine atoms on the benzene ring, but they differ in their core structures and specific applications.
(5-Bromo-2-fluorophenyl)(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: This compound also contains bromine and fluorine atoms but has different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C17H15BrFNO |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15BrFNO/c1-9-5-14-12(13-7-11(18)3-4-15(13)19)8-17(21)20-16(14)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
InChI Key |
POGXRPWJRVAECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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